molecular formula C23H25N5O B11283736 5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11283736
M. Wt: 387.5 g/mol
InChI Key: CSHPPJIFTIGZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include aminoguanidine hydrochloride, succinic anhydride, and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of microwave irradiation to accelerate reaction times and the use of high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents like DMSO and methanol, and temperatures ranging from room temperature to elevated temperatures under reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as protein kinase C (PKC). By inhibiting PKC, this compound can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis . The exact molecular interactions and pathways are still under investigation, but the compound’s ability to selectively inhibit PKC makes it a promising candidate for further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide apart is its unique combination of substituents, which confer specific chemical and biological properties. Its ability to selectively inhibit PKC with high potency and specificity makes it a valuable compound for research and potential therapeutic development .

Properties

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

IUPAC Name

5-methyl-N-(2-methylphenyl)-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H25N5O/c1-14(2)17-9-11-18(12-10-17)21-20(16(4)26-23-24-13-25-28(21)23)22(29)27-19-8-6-5-7-15(19)3/h5-14,21H,1-4H3,(H,27,29)(H,24,25,26)

InChI Key

CSHPPJIFTIGZIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.